2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an isoxazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thioether moieties.
Reduction: Reduction reactions can occur at the acetamide group or the isoxazole ring.
Substitution: Substitution reactions are common, especially at the benzyl and indole positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptamines and indole-3-carbinol.
Thioether Compounds: Compounds with thioether linkages, such as methionine and thioethers in pharmaceuticals.
Isoxazole Derivatives: Compounds with isoxazole rings, such as isoxazole-4-carboxylic acid.
Uniqueness
The uniqueness of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-7-9-17(10-8-15)12-25-13-20(18-5-3-4-6-19(18)25)28-14-22(26)23-21-11-16(2)27-24-21/h3-11,13H,12,14H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWFFACPNMXWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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